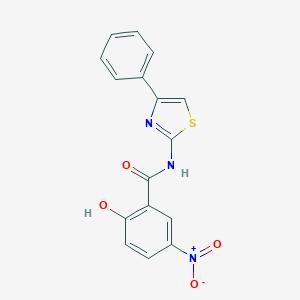

2-羟基-5-硝基-N-(4-苯基-1,3-噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

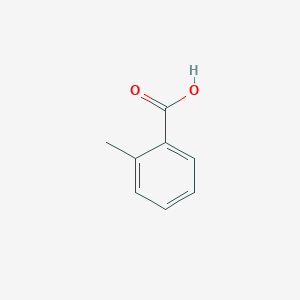

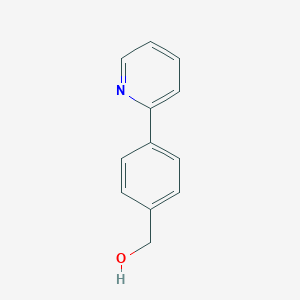

2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a benzamide moiety, a nitro group, and a phenyl-thiazole structure. It has been investigated for its potential as a high-affinity inhibitor of enzymes, as well as for its antimicrobial properties and its ability to form metal complexes with potential anti-cancer activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, cyclocondensation, and reactions with thioglycolic acid. For instance, 2-hydroxy benzoic acid hydrazide can undergo condensation with aromatic aldehydes to yield corresponding benzamides . In another study, 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide was reacted with various metal ions to synthesize coordination compounds . These synthetic routes are crucial for producing compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H NMR, ESR, and mass spectrometry. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with a similar nitrobenzamide structure, was determined using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Such structural analyses are essential for understanding the binding modes and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of 2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in forming metal complexes has been studied, showing that it can act as a monobasic bidentate ligand with ON binding sites . The coordination compounds formed have been tested for their biological activities, indicating the importance of these chemical reactions in enhancing the compound's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. Thermal gravimetric analysis (TGA) and magnetic and molar conductance measurements have been used to characterize the synthesized metal complexes . These properties are critical for the application of these compounds in biological systems and for their potential development into pharmaceuticals.

科学研究应用

抗真菌应用

- 作为抗真菌剂合成:一项研究专注于合成 2-羟基-5-(1,3-噻唑-5-基)苯甲酰胺的衍生物,包括 2-羟基-5-(2-烷基-1,3-噻唑-5-基)苯甲酰胺,用于潜在的抗真菌应用。对这些化合物的抗真菌活性进行了测试,证明了这种化学结构在药物化学中的多功能性 (Narayana 等人,2004)。

抗菌和抗菌特性

- 作为抗菌剂合成:另一项研究合成了系列 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物和 5-(2-(苯氨基)-噻唑-4-基)-苯甲酰胺醚。这些物质表现出显着的抗菌活性,包括对革兰氏阳性和革兰氏阴性菌株,表明该化合物在开发新的抗菌剂中的潜力 (Bikobo 等人,2017)。

抗癌研究

- 用于抗癌评价的金属配合物:一项研究调查了用 2-羟基-N-(4-苯基噻唑-2-基)苯甲酰胺制备金属配合物。这些配合物对人结肠癌细胞表现出有希望的结果,突出了该化合物在癌症研究中的潜力 (Rizk 等人,2021)。

- 合成衍生物用于抗癌活性:进行了取代的 N -(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的合成,对各种癌细胞系表现出显着的抗癌活性。这项研究进一步强调了该化合物在开发抗癌药物中的作用 (Ravinaik 等人,2021)。

其他生物活性

- 合成衍生物用于抗菌活性:各种噻唑衍生物的合成,包括与 2-羟基-5-硝基-N-(4-苯基-1,3-噻唑-2-基)苯甲酰胺相关的衍生物,表现出很强的抗菌活性。这项研究有助于了解噻唑衍生物在对抗微生物感染中的更广泛应用 (Chawla,2016)。

未来方向

属性

IUPAC Name |

2-hydroxy-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c20-14-7-6-11(19(22)23)8-12(14)15(21)18-16-17-13(9-24-16)10-4-2-1-3-5-10/h1-9,20H,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQGEDQRUSOCJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)